molecular formula C11H9F2NO3 B6591155 Ethyl 3,3-difluoro-2-oxoindoline-5-carboxylate CAS No. 1286793-02-9

Ethyl 3,3-difluoro-2-oxoindoline-5-carboxylate

Cat. No.: B6591155
CAS No.: 1286793-02-9
M. Wt: 241.19 g/mol
InChI Key: DCZCXSAYHHSJLO-UHFFFAOYSA-N
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Description

Significance of the Oxindole (B195798) Scaffold in Bioactive Compounds

The oxindole framework, a bicyclic structure consisting of a fused benzene (B151609) and pyrrolidone ring, is recognized as a "privileged scaffold" in medicinal chemistry. neliti.comgoogle.com Its prevalence in a multitude of biologically active compounds underscores its importance in drug discovery and development. googleapis.com The versatility of the oxindole core allows for structural modifications at various positions, enabling the generation of diverse chemical libraries for screening against numerous therapeutic targets.

The oxindole moiety is not merely a synthetic invention but is found in a variety of natural products, particularly in alkaloids derived from plants and other organisms. nih.gov These naturally occurring oxindoles often exhibit significant biological activities. For instance, certain oxindole alkaloids have been isolated from plant species like Uncaria tomentosa, commonly known as cat's claw, which has been used in traditional medicine. The presence of the oxindole core in these natural products has inspired chemists to explore this scaffold for the development of new drugs. nih.govneliti.com

The true value of the oxindole scaffold in modern medicine is highlighted by the number of synthetic derivatives that have been developed and have reached clinical use. nih.gov The chemical tractability of the oxindole ring system allows for the synthesis of a vast array of derivatives with a wide spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties. googleapis.com

Prominent examples of successful drugs based on the oxindole scaffold include:

Sunitinib: A multi-targeted receptor tyrosine kinase inhibitor approved for the treatment of renal cell carcinoma and gastrointestinal stromal tumors. neliti.comnih.gov

Nintedanib: An inhibitor of multiple tyrosine kinases used in the treatment of idiopathic pulmonary fibrosis and certain types of non-small cell lung cancer. nih.govnih.gov

The development of these and other oxindole-based therapeutic agents demonstrates the scaffold's capacity to serve as a foundation for potent and selective drugs. mdpi.comgoogle.com

The Role of Fluorine in Modulating Chemical and Biological Properties

The incorporation of fluorine into drug molecules is a widely used strategy in medicinal chemistry to enhance their therapeutic potential. nih.gov The unique properties of the fluorine atom, such as its small size, high electronegativity, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's biological behavior. It is estimated that approximately 20-25% of all pharmaceuticals contain at least one fluorine atom.

Lipophilicity, the ability of a compound to dissolve in fats and lipids, is a critical parameter that affects a drug's absorption and distribution in the body. The introduction of fluorine can modulate a molecule's lipophilicity. While the effect can be complex and position-dependent, fluorination often increases lipophilicity, which can enhance a drug's ability to cross cell membranes and improve its oral bioavailability. By altering the electron distribution within a molecule, fluorine can also influence its pKa, which in turn affects its ionization state and ability to permeate biological membranes.

One of the most significant advantages of incorporating fluorine into a drug candidate is the potential to increase its metabolic stability. Many drugs are metabolized in the liver by cytochrome P450 enzymes, often through the oxidation of C-H bonds. The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond and is much more resistant to enzymatic cleavage. By strategically placing fluorine atoms at metabolically vulnerable sites, chemists can block these metabolic pathways, prolonging the drug's half-life in the body and potentially improving its efficacy.

Contextualizing Ethyl 3,3-Difluoro-2-oxoindoline-5-carboxylate within Fluorinated Oxindoles

This compound represents a convergence of the key structural features discussed: the privileged oxindole scaffold and the strategic incorporation of fluorine. The presence of two fluorine atoms at the C3 position of the oxindole ring is particularly noteworthy. This "gem-difluoro" substitution blocks a site that is often susceptible to oxidation and also a common point for structural diversification. nih.gov

While specific biological activity data for this compound is not extensively documented in peer-reviewed literature, its structure suggests its primary role as a valuable chemical intermediate or building block in drug discovery programs. nih.gov The 3,3-difluorooxindole core provides a metabolically stabilized scaffold. nih.gov The ethyl carboxylate group at the 5-position of the benzene ring serves as a versatile chemical handle for further synthetic modifications. This ester can be hydrolyzed to the corresponding carboxylic acid or converted into a variety of amides and other functional groups, allowing for the creation of a library of novel compounds for biological screening.

The synthesis of such C3-fluorinated oxindoles can be achieved through various modern fluorination techniques. nih.gov For instance, electrophilic fluorinating agents like Selectfluor can be used to introduce fluorine atoms onto a suitable oxindole precursor.

In essence, this compound is a prime example of a molecule designed for medicinal chemistry applications. It combines a biologically relevant core with features that enhance drug-like properties, making it a promising starting point for the development of new therapeutic agents.

Data Tables

Table 1: Properties of this compound

Property Value
CAS Number 1286793-02-9
Molecular Formula C₁₁H₉F₂NO₃
Physical Form Solid
Purity ≥97%

| Storage Temperature | 2-8°C |

Data sourced from commercial supplier information.

Table 2: Key Compounds Mentioned

Compound Name Role/Significance
Sunitinib Synthetic oxindole-based anticancer drug
Nintedanib Synthetic oxindole-based drug for pulmonary fibrosis
Selectfluor A common electrophilic fluorinating agent

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 3,3-difluoro-2-oxo-1H-indole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9F2NO3/c1-2-17-9(15)6-3-4-8-7(5-6)11(12,13)10(16)14-8/h3-5H,2H2,1H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCZCXSAYHHSJLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C1)NC(=O)C2(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9F2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Reaction Chemistry and Mechanistic Studies

Intramolecular Cyclization Mechanisms

The formation of the oxindole (B195798) core often proceeds through intramolecular cyclization. For difluorinated oxindoles, this can involve the cyclization of a pre-functionalized acyclic precursor. One relevant pathway is the intramolecular cyclization of aryl radicals. For instance, aryl radicals generated at a position ortho to an N-substituted side chain can trigger cyclization to form the five-membered ring of the oxindole system. nih.gov In the context of Ethyl 3,3-difluoro-2-oxoindoline-5-carboxylate, a plausible synthetic route could involve the cyclization of an N-arylacrylamide derivative.

Another powerful strategy for constructing heterocyclic rings is the 1,3-dipolar cycloaddition reaction. This method can be employed to build complex spirooxindole systems with a high degree of regio- and stereoselectivity. nih.gov While not a direct route to the simple oxindole core, these mechanisms highlight the diverse cyclization strategies available. The intramolecular aza-Michael reaction also presents a viable pathway, allowing for diastereoselective control in the formation of substituted nitrogen-containing heterocycles. nih.gov

Free-radical reactions, known for their tolerance of various functional groups and mild reaction conditions, are particularly useful. thieme-connect.de Titanocene-catalyzed radical cyclizations, for example, can be employed to construct the indole (B1671886) framework from suitable epoxide precursors. thieme-connect.de

Radical Processes in Difluorination

The introduction of the gem-difluoro group at the C3 position is a critical step in the synthesis of the target compound. Radical processes have emerged as a powerful tool for fluorination and fluoroalkylation reactions. Photoredox catalysis, in particular, enables the generation of fluoroalkyl radicals under mild conditions.

A common strategy involves the radical difluoromethylation and subsequent cyclization of N-arylacrylamides. researchgate.net This process can be initiated by a photocatalyst that, upon visible light irradiation, engages in a single-electron transfer (SET) with a suitable difluoromethyl source. The resulting radical then adds to the alkene of the N-arylacrylamide, followed by an intramolecular cyclization to yield the difluoromethylated oxindole. researchgate.net Various difluoromethylating agents can be employed in these radical processes.

Table 1: Examples of Radical Difluoromethylation/Cyclization

Precursor Radical Source Catalyst/Conditions Product Type Ref
N-arylacrylamides PT-CF2H⁺BF4⁻ Photocatalyst-free, light CF2H-containing oxindoles researchgate.net
N-arylacrylamides (Difluoromethyl)triphenylphosphonium Bromide Visible light, photoredox catalyst CF2H-containing oxindoles conicet.gov.ar

These methods underscore the utility of radical chemistry in accessing fluorinated oxindoles, providing an alternative to traditional nucleophilic or electrophilic fluorination methods.

Regioselectivity and Stereoselective Synthesis

When substituents are introduced to the oxindole core, controlling the regioselectivity and stereoselectivity is paramount. Regioselectivity determines the position of functionalization, while stereoselectivity governs the spatial arrangement of atoms. khanacademy.orgyoutube.com The synthesis of complex oxindoles, particularly spirocyclic derivatives, often relies on highly controlled stereoselective methods. nih.govrsc.org

In reactions that create multiple stereocenters, controlling the diastereoselectivity is crucial. For fluorinated oxindoles, catalytic asymmetric alkylation methods have been developed that provide access to 3,3-disubstituted fluorooxindoles with vicinal chirality centers in high yields and with excellent diastereoselectivity. nih.gov The choice of catalyst and reaction conditions can selectively favor the formation of one diastereomer over others. For example, the intramolecular aza-Michael reaction can be directed to yield either cis or trans isomers selectively by using different catalysts, such as a Pd(II) complex or a strong Brønsted acid. nih.gov

The development of enantioselective methods for the synthesis of chiral fluorinated oxindoles is a significant area of research. Phosphine-catalyzed asymmetric γ-addition of 3-fluoro-oxindoles to 2,3-butadienoates has been shown to construct oxindoles containing a 3-fluoro quaternary center with excellent enantioselectivities. nih.govrsc.org Similarly, palladium-catalyzed asymmetric allylic alkylation with fluoroenolates is an effective method for producing C3-fluorinated oxindoles with high enantiomeric excess. nih.gov These catalytic systems utilize chiral ligands to create a chiral environment, directing the reaction to favor one enantiomer.

Table 2: Enantioselective Synthesis of Fluorinated Oxindoles

Reaction Type Catalyst System Product Feature Enantioselectivity Ref
Asymmetric Allylic Alkylation Palladium / Chiral Ligand Vicinal chirality centers Excellent nih.gov

Transformations of the Carboxylate Group

The ethyl carboxylate group at the C5 position is a versatile handle for further synthetic modifications. It can undergo a variety of standard ester transformations, allowing for the introduction of diverse functional groups.

Common transformations include:

Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions. This acid can then be used in amide bond couplings or other carboxylate-specific reactions.

Amidation: Direct reaction of the ester with primary or secondary amines, often at elevated temperatures or with catalytic activation, yields the corresponding amides. acgpubs.org

Reduction: The ester can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄).

Grignard Reaction: Addition of Grignard reagents can lead to the formation of tertiary alcohols. acgpubs.org

These transformations enable the diversification of the this compound core, facilitating the synthesis of a wide range of derivatives for various applications.

Biological Activity and Pharmaceutical Relevance

Anticancer Activity

The 2-oxoindoline core is a well-established pharmacophore in the design of anticancer agents. Its derivatives have been shown to interfere with various oncogenic pathways through mechanisms such as kinase inhibition, disruption of protein-protein interactions, and induction of apoptosis.

The 2-oxoindoline structure is central to several multi-kinase inhibitors. For instance, Sunitinib, a well-known anticancer drug, features a substituted oxindole (B195798) ring and functions by targeting receptor tyrosine kinases like Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) and Platelet-Derived Growth Factor Receptor (PDGFR). The development of novel oxindole-based derivatives continues to yield potent kinase inhibitors.

Recent research has identified new 3-substituted oxindole derivatives as promising antiproliferative agents that target key kinases in cancer progression. Certain compounds have shown inhibitory activity against Epidermal Growth Factor Receptor (EGFR), VEGFR-2, and tubulin polymerization. nih.gov Specifically, oxindole-based molecules have been synthesized that act as potent and selective dual inhibitors of FMS-like tyrosine kinase 3 (FLT3) and Cyclin-Dependent Kinase 2 (CDK2), which are pivotal for the proliferation of certain cancer cells. nih.gov

Furthermore, studies on quinoline-based compounds, which share some structural similarities with the indoline (B122111) core, have yielded potent multi-target inhibitors of EGFR and BRAFV600E, a mutated kinase found in many cancers. mdpi.com For example, compound 3h from a series of 4-(1,2,3-triazol-1-yl)quinolin-2(1H)-ones demonstrated significant inhibitory action against these kinases. mdpi.com

CompoundTarget KinaseInhibitory Concentration (IC50)
Oxindole-based Hit CompoundFLT32.49 µM
Compound 3h (Quinoline-based)EGFR57 nM
BRAFV600E68 nM
EGFRT790M9.70 nM
Compound 5l (Oxindole-based)Potent antiproliferative with average GI50 of 3.39 µM (Leukemia) and 5.97 µM (Colon)

The antiproliferative properties of oxindole derivatives have been extensively studied. However, the specific contribution of a 3,3-difluoro substitution, as seen in Ethyl 3,3-difluoro-2-oxoindoline-5-carboxylate, appears to be complex. Research on a series of 3,3-difluoro β-lactams, a related chemical structure, indicated that these compounds generally exhibited weaker antiproliferative activity compared to their corresponding 3-fluoro analogues. mdpi.com For example, against the MCF-7 breast cancer cell line, many 3,3-difluoro compounds showed over 60% cell viability at a 10 μM concentration. mdpi.com

Despite this general trend, some derivatives show potent effects. One 3,3-difluoro compound with a meta-hydroxy substituent demonstrated strong anticancer activity, leaving only 17% and 37% of viable MCF-7 cells at concentrations of 10 μM and 1 μM, respectively. mdpi.com This highlights that while the 3,3-difluoro group may reduce potency in some contexts, specific substitutions on other parts of the molecule can overcome this effect.

Other research has focused on different modifications of the oxindole scaffold. For example, 3,3'-spirocyclopentene oxindoles have been identified as a new class of antiproliferative agents effective against cancer cell lines with wild-type p53 status, with IC50 values as low as 0.96 μM on SJSA-1 cells. nih.gov

Compound ClassCell LineActivity MetricResult
3-Fluoro β-lactam (Compound 33)MCF-7 (Breast Cancer)IC500.095 µM
3,3-Difluoro β-lactams (General)MCF-7 (Breast Cancer)% Cell Viability @ 10 µM>60%
3,3'-Spirocyclopentene OxindoleSJSA-1 (Osteosarcoma)IC500.96 µM
3,3'-Spirocyclopentene OxindoleHCT116 p53-wt (Colon Cancer)IC502.9 µM

A promising strategy in cancer therapy is the reactivation of the p53 tumor suppressor protein by inhibiting its interaction with its primary negative regulator, Murine Double Minute 2 (MDM2). nih.gov The oxindole scaffold has proven to be a valuable starting point for the design of potent MDM2 inhibitors. mdpi.com

Specifically, derivatives featuring a spirocyclic system at the C3 position of the oxindole ring have been shown to be effective inhibitors of the p53-MDM2 interaction. nih.govmdpi.com These compounds, such as spiro-oxindole-pyrrolidines, effectively mimic key amino acid residues of p53 (Phe19, Trp23, and Leu26) that are crucial for binding to MDM2. nih.gov For instance, 3,3'-spirocyclopentene oxindoles have demonstrated potent inhibition of the MDM2-p53 interaction in vitro with IC50 values as low as 3.1 nM. nih.gov While this compound itself is not a spiro-compound, this research underscores the importance of substitutions at the C3 position for modulating this particular biological activity.

Anti-inflammatory Applications

Derivatives of the 2-oxoindole core structure have demonstrated significant anti-inflammatory properties. Studies on 5-fluoro-2-oxindole, a close structural analogue of the title compound, have revealed its ability to alleviate inflammatory pain. nih.gov This compound was shown to inhibit the allodynia and hyperalgesia induced by Complete Freund's Adjuvant (CFA) in animal models. nih.gov

The mechanism of action for these anti-inflammatory effects involves the modulation of key signaling pathways. 5-fluoro-2-oxindole was found to inhibit the upregulation of phosphorylated mitogen-activated protein kinase (MAPK), reduce levels of the oxidative stress marker 4-hydroxy-2-nonenal (4-HNE), and decrease the expression of inducible nitric oxide synthase (NOS2) and microglial markers in the spinal cords and paws of animals with inflammatory pain. nih.gov Furthermore, a dual COX/5-LOX inhibition strategy has been successfully adopted to develop new oxindole derivatives with superior anti-inflammatory activity. nih.gov

Antimicrobial and Antifungal Properties

The 2-oxoindoline skeleton is a promising scaffold for the development of novel antimicrobial agents, driven by the urgent need to combat antibiotic-resistant bacteria and fungi. mdpi.com Research into 3-alkylidene-2-indolone derivatives has shown that these compounds can exhibit potent antibacterial and antifungal activities. mdpi.com

In one study, several synthesized derivatives demonstrated high antibacterial activity, with Minimum Inhibitory Concentration (MIC) values as low as 0.5 μg/mL against Gram-positive bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). mdpi.com The introduction of an aromatic heterocycle at the C3 position was found to significantly enhance antimicrobial activity. mdpi.com This indicates that modifications at the C3 position, such as the 3,3-difluoro substitution in this compound, could be a key area for developing new antimicrobial agents based on this scaffold.

Compound SeriesBacterial StrainActivity Metric (MIC)
Compound 10gS. aureus 42200.5 µg/mL
Compounds 10f, 10g, 10hS. aureus ATCC 65380.5 µg/mL
Compounds 10f, 10g, 10hMRSA ATCC 433000.5 µg/mL

Antiviral Potential

The indole (B1671886) core, which is the basis of the oxindole structure, is found in numerous plant-derived alkaloids that possess a wide range of biological activities, including antiviral properties. nih.gov Indole alkaloids have shown activity against a variety of viruses such as influenza A virus (IAV), hepatitis C virus (HCV), and human immunodeficiency virus (HIV). nih.gov

Similarly, related heterocyclic structures like isoindole derivatives have been investigated as novel antiviral agents. jmchemsci.com The modification of the isoindole ring through linkage, fusion, or substitution has led to the development of effective antivirals. jmchemsci.com While direct antiviral testing of this compound is not widely reported, the established antiviral activity of the broader indole and isoindole chemical classes suggests that this scaffold holds potential for the development of new antiviral therapies. nih.govjmchemsci.com

Neuroprotective and CNS Applications

Derivatives of the indole and oxindole core have emerged as promising candidates for the development of neuroprotective agents, potentially for central nervous system (CNS) disorders. mdpi.comnih.gov Research has focused on their ability to counteract several pathological processes implicated in neurodegeneration, such as amyloid-beta (Aβ) aggregation, oxidative stress, and neuroinflammation. mdpi.comnih.govnih.gov

A series of phenoxyindole derivatives were synthesized and evaluated for their neuroprotective capabilities in SK-N-SH cells against Aβ-induced cell death. mdpi.com Several of these compounds demonstrated an ability to protect neuronal cells, with cell viability ranging from 63.05% to 87.90%. mdpi.com Specifically, compound 5 in the study (a phenoxyindole derivative) showed potent anti-Aβ aggregation and antioxidant properties, with IC50 values of 3.18 µM and 28.18 µM, respectively. mdpi.comnih.gov Another compound, 8 , was identified as the most effective neuroprotectant in the series, achieving a cell viability of 87.90%. mdpi.comnih.gov The neuroprotective actions of these compounds are linked to their ability to bind to regions of the Aβ peptide involved in the aggregation process and their capacity as radical scavengers. mdpi.comnih.gov

Further studies on indole-based compounds have highlighted their potential as multi-target agents for Alzheimer's disease therapy by combining metal-chelating, antioxidant, and anti-aggregation properties. nih.gov The neuroprotective potential of related heterocyclic structures, such as isoxazolone derivatives, has also been demonstrated in models of ethanol-induced neurodegeneration, where they were found to reverse cognitive deficits and reduce markers of inflammation and oxidative stress. nih.gov Similarly, thiazolidine-4-carboxylic acid derivatives have shown a capacity to attenuate memory impairment and neuroinflammation by reducing pro-inflammatory cytokines and oxidative stress. jelsciences.com Some rhodanine (B49660) derivatives, which share structural similarities, have been found to protect dopaminergic neurons from neurotoxicity by improving mitochondrial function. nih.gov These findings collectively underscore the potential of oxindole-based structures in the development of therapies for complex neurological disorders.

Enzyme Inhibition (e.g., α-glucosidase, 5-LOX/sEH)

The oxindole scaffold is a key feature in the design of various enzyme inhibitors, demonstrating significant potential in modulating the activity of enzymes such as α-glucosidase, 5-lipoxygenase (5-LOX), and soluble epoxide hydrolase (sEH). nih.govnih.gov

α-Glucosidase Inhibition

α-Glucosidase inhibitors play a role in managing carbohydrate digestion. nih.govfrontiersin.org The oxindole nucleus has been identified as a novel class of α-glucosidase inhibitors. nih.govresearchgate.net A series of 5-fluoro-2-oxindole derivatives were synthesized and evaluated for their inhibitory activity against α-glucosidase from S. cerevisiae. nih.gov Many of the synthesized compounds showed more potent inhibition than the standard drug, acarbose (B1664774). nih.gov For example, compounds 3d , 3f , and 3i from the study exhibited IC50 values of 49.89 µM, 35.83 µM, and 56.87 µM, respectively, which represents a 10- to 15-fold higher activity than acarbose (IC50 = 569.43 µM). nih.gov Kinetic studies revealed that these compounds act as reversible, mixed-type inhibitors of the enzyme. nih.gov Another study involving 6-chloro-3-oxindole derivatives also identified several potent inhibitors, with some compounds showing IC50 values significantly lower than that of acarbose (IC50 = 38.25 µM in that study). nih.gov

Table 1: α-Glucosidase Inhibitory Activity of Selected Oxindole Derivatives

Compound IC50 (µM) Reference
Acarbose (Reference) 569.43 ± 43.72 nih.gov
5-fluoro-2-oxindole (Parent) 7510 ± 170 nih.gov
Compound 3f (5-fluoro-2-oxindole derivative) 35.83 ± 0.98 nih.gov
Compound 3d (5-fluoro-2-oxindole derivative) 49.89 ± 1.16 nih.gov
Compound 3i (5-fluoro-2-oxindole derivative) 56.87 ± 0.42 nih.gov
Acarbose (Reference) 38.25 ± 0.12 nih.gov
Compound 2 (6-chloro-3-oxindole derivative) 2.71 ± 0.007 nih.gov

This table is interactive. Click on the headers to sort the data.

5-LOX/sEH Inhibition

A multitarget approach to designing anti-inflammatory agents has led to the development of dual inhibitors of 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH). nih.govacs.org This strategy aims to block the production of pro-inflammatory leukotrienes while simultaneously increasing levels of anti-inflammatory eicosanoids. acs.org An indoline-based compound was identified as a notable 5-LOX inhibitor, which guided the design of new analogues with dual 5-LOX/sEH inhibitory activity. nih.gov Among these, compound 73 (an indoline derivative) emerged with a potent and balanced profile, showing IC50 values of 0.41 µM for 5-LOX and 0.43 µM for sEH. nih.govacs.org The development of such dual inhibitors highlights the utility of the indoline/oxindole scaffold in creating polypharmacological agents for inflammatory conditions. nih.gov

Table 2: Dual 5-LOX/sEH Inhibitory Activity of an Indoline Derivative

Compound Target Enzyme IC50 (µM) Reference
Compound 73 5-LOX 0.41 ± 0.01 nih.gov

This table is interactive. Click on the headers to sort the data.

Computational Chemistry and in Silico Studies

Quantitative Structure-Activity Relationship (QSAR) Analysis

Predictive Models for Biological Activity

Predictive modeling in computational chemistry is instrumental in identifying the potential therapeutic applications of a compound by simulating its interaction with biological targets. For oxindole (B195798) derivatives, these models often focus on their potential as inhibitors of specific enzymes or their interactions with receptors implicated in various diseases.

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of molecules. nih.gov DFT studies can elucidate the geometry, electronic properties, and reactivity of a molecule like Ethyl 3,3-difluoro-2-oxoindoline-5-carboxylate. Such studies on related oxindole derivatives have been used to understand reaction mechanisms and structure-activity relationships. nih.gov By calculating parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), researchers can gain insights into the molecule's kinetic stability and chemical reactivity, which are fundamental to its biological activity.

Molecular docking is another critical computational tool used to predict the binding orientation of a small molecule to its macromolecular target. This technique is widely used in drug discovery to screen for potential drugs and to understand their mechanism of action at a molecular level. For instance, in studies involving other oxindole-based hybrids, molecular docking has been employed to explore their binding interactions with enzymes such as the InhA enzyme in Mycobacterium tuberculosis. nih.gov Such studies can predict the binding affinity and the specific interactions, like hydrogen bonds and hydrophobic interactions, that stabilize the ligand-target complex. nih.gov

The predictive power of these models can be summarized in the following table, illustrating the type of data that can be generated for this compound based on methodologies applied to similar compounds.

Computational MethodPredicted ParameterSignificance in Biological Activity Prediction
Density Functional Theory (DFT)HOMO-LUMO Energy GapIndicates chemical reactivity and stability.
Molecular DockingBinding Affinity (e.g., kcal/mol)Predicts the strength of interaction with a biological target.
Molecular DockingKey Amino Acid InteractionsIdentifies specific residues involved in binding, guiding optimization.

In Silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction

In silico ADMET prediction is an essential component of modern drug discovery, allowing for the early assessment of a compound's pharmacokinetic and toxicological properties. These predictions help to identify potential liabilities that could lead to failure in later stages of drug development. Various computational tools and web servers, such as SwissADME and pkCSM, are utilized for these predictions based on the chemical structure of the compound. nih.govsemanticscholar.orgresearchgate.net

For oxindole derivatives, in silico ADMET studies have been conducted to evaluate their drug-likeness and pharmacokinetic profiles. nih.govsemanticscholar.org These studies typically assess a range of parameters:

Absorption: Predictions of gastrointestinal (GI) absorption and permeability through biological barriers like the blood-brain barrier (BBB) are critical. High GI absorption is desirable for orally administered drugs. semanticscholar.org

Distribution: This involves predicting how a compound distributes throughout the body's tissues and fluids. Parameters such as plasma protein binding and the volume of distribution are estimated.

Metabolism: The prediction of metabolic stability and the potential for a compound to inhibit or be a substrate for cytochrome P450 (CYP) enzymes is crucial. semanticscholar.org Inhibition of major CYP isoforms can lead to drug-drug interactions.

Excretion: This involves predicting the pathways through which the compound and its metabolites are eliminated from the body.

Toxicity: A variety of toxicological endpoints can be predicted, including mutagenicity, carcinogenicity, and organ-specific toxicities.

The drug-likeness of a compound is often evaluated using rules such as Lipinski's Rule of Five and Veber's Rule. nih.gov These rules are based on physicochemical properties like molecular weight, lipophilicity (LogP), and the number of hydrogen bond donors and acceptors.

The following table presents a hypothetical in silico ADMET profile for this compound, based on typical parameters evaluated for similar oxindole derivatives.

ADMET ParameterCategoryPredicted Value/ClassificationImplication
Molecular WeightPhysicochemical Properties< 300 g/molFavorable for absorption.
LogP (Lipophilicity)Physicochemical Properties2.5Good balance between solubility and permeability.
Hydrogen Bond DonorsPhysicochemical Properties1Adheres to Lipinski's Rule.
Hydrogen Bond AcceptorsPhysicochemical Properties4Adheres to Lipinski's Rule.
Gastrointestinal (GI) AbsorptionAbsorptionHighSuitable for oral administration. semanticscholar.org
Blood-Brain Barrier (BBB) PermeantDistributionYesPotential for CNS activity. semanticscholar.org
P-glycoprotein SubstrateDistributionNoLower likelihood of efflux from target cells. semanticscholar.org
CYP1A2 InhibitorMetabolismYesPotential for drug-drug interactions. semanticscholar.org
CYP2C9 InhibitorMetabolismYesPotential for drug-drug interactions. semanticscholar.org
CYP2D6 InhibitorMetabolismNoLower risk of specific drug interactions. semanticscholar.org
CYP3A4 InhibitorMetabolismNoLower risk of specific drug interactions. semanticscholar.org
AMES ToxicityToxicityNon-mutagenicFavorable safety profile.
Bioavailability ScoreDrug-likeness0.55Good probability of being orally active. semanticscholar.org

Advanced Analytical Techniques in Characterization and Analysis

Chromatographic Methods for Isolation and Purification

Chromatography is a fundamental technique for the separation and purification of synthesized organic compounds. biotage.com The choice between methods like High-Performance Liquid Chromatography (HPLC) and flash column chromatography typically depends on the required purity, scale of the separation, and the physical properties of the compound.

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used for the separation, identification, and quantification of components in a mixture. nih.govresearchgate.net It offers high resolution and sensitivity, making it ideal for assessing the purity of Ethyl 3,3-difluoro-2-oxoindoline-5-carboxylate and for isolating small quantities for analytical purposes.

For a polar molecule like this compound, a reversed-phase HPLC method is commonly employed. In this setup, a non-polar stationary phase (such as a C18 column) is used with a polar mobile phase. The separation is achieved by a gradient elution, where the composition of the mobile phase is changed over time. nih.govresearchgate.net A typical mobile phase could consist of a mixture of water (often with a modifier like 0.1% formic acid to improve peak shape) and an organic solvent like acetonitrile (B52724). nih.gov The components of the sample elute at different times based on their relative polarity, allowing for effective separation. The retention time of the target compound is a key identifier under specific chromatographic conditions.

Table 1: Representative HPLC Parameters for Analysis of Polar Organic Compounds

Parameter Typical Value/Condition Purpose
Column C18 (e.g., 100 x 2.1 mm, 2.5 µm) Stationary phase for reversed-phase separation. researchgate.net
Mobile Phase A Water with 0.1% Formic Acid Aqueous component of the mobile phase. nih.gov
Mobile Phase B Acetonitrile with 0.1% Formic Acid Organic component of the mobile phase. nih.gov
Flow Rate 0.3 - 1.0 mL/min Controls the speed of the separation. nih.govnih.gov
Elution Type Gradient Varies the mobile phase composition for efficient elution of compounds with different polarities. researchgate.netnih.gov
Detection UV at 254 nm Monitors the elution of aromatic compounds.

| Column Temp. | 20 - 40 °C | Ensures reproducible retention times. researchgate.net |

This table presents typical starting parameters for method development; specific conditions for this compound would require experimental optimization.

For the purification of multigram quantities of this compound, flash column chromatography is the preferred method. orgsyn.orgmdpi.com It is a rapid form of preparative column chromatography that uses a positive pressure gradient to force the mobile phase through a column of stationary phase, typically silica (B1680970) gel. orgsyn.org This technique is faster and provides better separation than traditional gravity-fed column chromatography. orgsyn.org

The selection of an appropriate eluent system is critical for successful separation. This is usually determined by preliminary analysis using thin-layer chromatography (TLC). For a moderately polar compound, a solvent system consisting of a non-polar solvent like petroleum ether (PE) or hexanes and a more polar solvent like ethyl acetate (B1210297) (EA) is common. researchgate.net The ratio of these solvents is adjusted to achieve optimal separation of the desired product from impurities. researchgate.net The crude product is loaded onto the silica gel column, and the eluent is passed through, with fractions being collected and analyzed to isolate the pure compound. researchgate.net

Table 2: Common Eluent Systems in Flash Chromatography for Moderately Polar Compounds

Non-Polar Solvent Polar Solvent Typical Ratios (v/v)
Petroleum Ether (PE) Ethyl Acetate (EA) 8:1, 6:1, 5:1 researchgate.net
Hexanes Ethyl Acetate (EA) 19:1, 9:1 orgsyn.org

The optimal ratio is chosen to provide a retention factor (Rf) of approximately 0.3-0.4 for the target compound on a TLC plate.

Spectroscopic Characterization

Once purified, the molecular structure of this compound is confirmed using a combination of spectroscopic techniques.

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of an organic molecule. By analyzing the ¹H, ¹³C, and ¹⁹F spectra, the precise arrangement of atoms and their chemical environments can be determined. rsc.org

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For this compound, distinct signals are expected for the aromatic protons on the indoline (B122111) ring, the methylene (B1212753) (CH₂) and methyl (CH₃) protons of the ethyl ester group, and the N-H proton of the lactam.

¹³C NMR: The carbon NMR spectrum reveals the number of chemically distinct carbon atoms. Key signals would include those for the carbonyl carbons of the ester and lactam, the aromatic carbons, the carbons of the ethyl group, and a characteristic signal for the C-3 carbon atom bonded to two fluorine atoms, which would appear as a triplet due to C-F coupling. rsc.org

¹⁹F NMR: As a fluorinated compound, ¹⁹F NMR is an essential characterization technique. It provides direct information about the fluorine atoms in the molecule. For this compound, the two fluorine atoms at the C-3 position are chemically equivalent, and they are expected to produce a single signal in the ¹⁹F NMR spectrum. rsc.org

Table 3: Predicted NMR Spectroscopic Data for this compound

Nucleus Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Assignment
¹H ~8.0 - 8.2 Singlet, Doublet Aromatic C-H
¹H ~7.0 - 7.2 Doublet Aromatic C-H
¹H ~9.0 Broad Singlet N-H
¹H ~4.4 Quartet -OCH₂CH₃
¹H ~1.4 Triplet -OCH₂CH₃
¹³C ~165 Singlet Ester C=O
¹³C ~170 Triplet (due to ¹JCF) Lactam C=O
¹³C 110 - 150 Multiple Signals Aromatic C
¹³C ~115 Triplet (due to ¹JCF) C-3 (CF₂)
¹³C ~62 Singlet -OCH₂CH₃
¹³C ~14 Singlet -OCH₂CH₃

These are predicted values based on standard chemical shift ranges and the molecular structure. Actual experimental values may vary depending on the solvent and instrument.

Mass spectrometry (MS) is used to determine the molecular weight and elemental formula of a compound. arabjchem.org Electrospray ionization (ESI) is a soft ionization technique suitable for polar molecules, which generates a protonated molecular ion [M+H]⁺ or other adducts. nih.gov

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement of the molecular ion, allowing for the unambiguous determination of the elemental formula. rsc.org For C₁₁H₉F₂NO₃, the calculated exact mass of the protonated molecule [M+H]⁺ would be used to confirm the composition.

Tandem Mass Spectrometry (MS/MS): MS/MS experiments involve the fragmentation of the isolated molecular ion. The resulting fragmentation pattern provides valuable structural information, helping to confirm the connectivity of the molecule.

Table 4: High-Resolution Mass Spectrometry Data

Ion Formula Calculated Exact Mass
[M+H]⁺ C₁₁H₁₀F₂NO₃⁺ 242.0623

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. nist.gov The spectrum of this compound would show characteristic absorption bands corresponding to the vibrations of its specific bonds.

Table 5: Characteristic IR Absorption Bands

Wavenumber (cm⁻¹) Functional Group Vibration Type
~3200 N-H Stretching
~1735 C=O (Ester) Stretching
~1715 C=O (Lactam) Stretching
~1620, 1480 C=C Aromatic Ring Stretching
~1250 C-O Ester Stretching

Fluorescence Spectroscopy (where applicable for indoles)

The indole (B1671886) nucleus, a common motif in fluorescent probes, provides a basis for understanding the potential luminescent properties of this compound. The photophysical characteristics of indole derivatives are highly sensitive to their structural and electronic environment. Substituents on the indole ring can significantly modulate the fluorescence emission, including the intensity (quantum yield) and the wavelengths of maximum excitation and emission.

A hypothetical representation of fluorescence data for a related 2-oxoindoline derivative is presented in the table below to illustrate the type of information obtained from such studies.

SolventExcitation Wavelength (λex, nm)Emission Wavelength (λem, nm)Quantum Yield (ΦF)
Cyclohexane3504200.15
Dichloromethane3554350.25
Acetonitrile3524400.30
Methanol3504550.20

X-ray Crystallography for Structural Elucidation

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unequivocal information on bond lengths, bond angles, and the conformation of the molecule, as well as details about intermolecular interactions that govern the crystal packing.

Although a crystal structure for this compound has not been publicly reported, crystallographic data from a structurally complex but related indole derivative, ethyl 5′′-fluoro-2′′,3-dioxo-6′,7′,8′,8a'-tetrahydro-2′H,3H,5′H-dispiro[benzo[b]thiophene-2,1′-indolizine-3′,3′′-indoline]-2′-carboxylate, can serve as an illustrative example of the detailed structural information that can be obtained. nih.govresearchgate.net This data reveals the intricate packing of molecules in the solid state, stabilized by various intermolecular forces such as hydrogen bonding.

The expected crystal structure of this compound would confirm the planar nature of the oxoindoline core and provide precise measurements of the C-F bond lengths and the geometry around the sp³-hybridized C3 carbon. The crystal packing would likely be influenced by dipole-dipole interactions arising from the polar carbonyl and ester groups, as well as potential weak hydrogen bonding involving the N-H group.

Below is a representative table of crystallographic data for the aforementioned related spiro-indole compound, showcasing the parameters determined through X-ray diffraction analysis. researchgate.net

ParameterValue
Chemical formulaC25H23FN2O4S
Formula weight466.51
Crystal systemMonoclinic
Space groupP21/c
a (Å)13.877 (2)
b (Å)11.8999 (19)
c (Å)15.426 (4)
β (°)116.463 (4)
Volume (Å3)2280.5 (8)
Z4
Calculated density (Mg m-3)1.359
Radiation typeMo Kα
Temperature (K)293

Future Directions and Research Perspectives

Development of Novel Synthetic Pathways

While general methods for the synthesis of 3,3-difluoro-2-oxindoles exist, the development of novel, efficient, and stereoselective pathways tailored to Ethyl 3,3-difluoro-2-oxoindoline-5-carboxylate and its analogs is a crucial area of future research.

Current synthetic strategies for the 3,3-difluoro-2-oxindole scaffold often involve palladium-catalyzed intramolecular C–H difluoroalkylation from readily available chlorodifluoroacetanilides. nih.govnih.gov Future research could focus on optimizing these palladium-catalyzed methods to improve yields and functional group tolerance, particularly with the ester moiety present in the target compound. The use of specific ligands, such as BrettPhos, has been shown to be critical for high efficiency in similar systems. nih.govnih.gov

Furthermore, exploring metal-free synthetic routes presents an attractive alternative. For instance, intramolecular radical cyclization of key intermediates in aqueous solutions could offer a more environmentally friendly approach. sciengine.com The development of enantioselective synthetic methods is of paramount importance to access single enantiomers, which often exhibit distinct pharmacological profiles. Asymmetric organocatalysis and chiral metal complexes could be investigated to achieve high enantioselectivity in the synthesis of this and related chiral 3,3-difluoro-2-oxindoles.

A summary of potential synthetic approaches for 3,3-difluoro-2-oxindoles is presented in Table 1.

Table 1: Potential Synthetic Strategies for 3,3-Difluoro-2-Oxindole Derivatives

Synthetic Strategy Catalyst/Reagent Key Features Potential for this compound
Palladium-Catalyzed C-H Difluoroalkylation Palladium with phosphine (B1218219) ligands (e.g., BrettPhos) Robust and efficient for a broad range of substrates. nih.govnih.gov High, requires optimization for the specific substrate.
Metal-Free Intramolecular Radical Cyclization Sodium formaldehyde (B43269) sulfoxylate (B1233899) Can be performed in aqueous solutions without metal catalysts. sciengine.com Promising for a greener synthesis.

Exploration of Broader Biological Targets

The 3,3-difluoro-2-oxindole scaffold is a bioisostere of oxindoles and isatins, which are present in numerous bioactive compounds. nih.gov This suggests that this compound could interact with a wide range of biological targets.

A significant area of future investigation is the exploration of this compound as a kinase inhibitor. The oxindole (B195798) core is a well-established pharmacophore for the inhibition of various protein kinases, which are crucial regulators of cell signaling and are often dysregulated in diseases such as cancer. nih.gov Fluorinated oxindole derivatives have shown potential as antitumor agents. nih.gov Therefore, screening this compound against a panel of kinases could reveal novel therapeutic opportunities.

Another promising avenue is the investigation of its effects on metabolic pathways. A novel 2-oxindole fluorinated derivative has been identified as an in vivo antitumor agent for prostate cancer that acts via the activation of AMP-activated protein kinase (AMPK), a key metabolic sensor. nih.gov Given the structural similarities, it would be valuable to assess the potential of this compound to modulate AMPK activity.

Furthermore, the structural resemblance to other bioactive heterocyclic compounds suggests potential activity as modulators of virulence factors in pathogenic bacteria or as agents targeting other signaling pathways implicated in various diseases. nih.gov

Advanced Mechanistic Elucidation of Biological Activities

A deep understanding of the mechanism of action is fundamental for the rational design and optimization of drug candidates. For this compound, future research should focus on elucidating the molecular mechanisms underlying any observed biological activity.

If the compound demonstrates kinase inhibitory activity, detailed mechanistic studies would involve identifying the specific kinase(s) it targets, determining its mode of inhibition (e.g., ATP-competitive, allosteric), and solving the co-crystal structure of the compound bound to its target kinase. This would provide invaluable insights into the key molecular interactions and guide the design of more potent and selective analogs.

Should the compound be found to activate AMPK, as has been observed for other fluorinated oxindoles, nih.gov further studies would be necessary to determine if it acts as a direct or indirect activator and to identify its binding site on the AMPK complex. Understanding how the gem-difluoro and carboxylate groups contribute to this activity would be a key aspect of this research.

Computational studies, such as molecular docking and molecular dynamics simulations, can complement experimental approaches by predicting binding modes and rationalizing structure-activity relationships (SAR). nih.gov

Integration of AI and Machine Learning in Drug Design

Artificial intelligence (AI) and machine learning (ML) are transforming the landscape of drug discovery and development. These technologies can be powerful tools in the future exploration of this compound.

Quantitative Structure-Activity Relationship (QSAR) studies can be employed to build predictive models that correlate the structural features of a series of related 3,3-difluoro-2-oxoindole derivatives with their biological activities. dibru.ac.inmdpi.com 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) can provide insights into the steric, electrostatic, and hydrophobic requirements for optimal activity, guiding the design of new, more potent analogs. researchgate.net

In the realm of chemical synthesis, AI can assist in retrosynthetic analysis, proposing novel and efficient synthetic routes to the target compound and its derivatives.

Sustainable Synthesis and Green Chemistry Innovations

The principles of green chemistry are becoming increasingly important in pharmaceutical research and manufacturing. Future research on this compound should incorporate sustainable synthetic methodologies.

One promising area is the use of biocatalysis. Enzymes can offer high selectivity and operate under mild, environmentally benign conditions. nih.gov The potential for biocatalytic deracemization of racemic mixtures of 3,3-difluoro-2-oxoindoles or the stereoselective synthesis of single enantiomers using enzymes like flavin-dependent monooxygenases should be explored.

The development of synthetic routes that utilize greener solvents, minimize waste, and are more energy-efficient is another key aspect. This could involve the use of catalytic methods that allow for high atom economy and the avoidance of hazardous reagents. The exploration of metal-free synthetic approaches, as mentioned earlier, aligns well with the principles of green chemistry. sciengine.com

By integrating these future research directions, the full therapeutic potential of this compound can be explored, potentially leading to the development of novel drug candidates with improved efficacy and safety profiles, synthesized through efficient and sustainable processes.

Q & A

Q. What are the established synthetic routes for Ethyl 3,3-difluoro-2-oxoindoline-5-carboxylate, and how are reaction conditions optimized?

The compound is synthesized via multi-step reactions involving indole scaffold modifications. A typical procedure involves:

  • Step 1 : Fluorination of the indoline core using reagents like diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor under anhydrous conditions .
  • Step 2 : Carboxylation at the 5-position via palladium-catalyzed coupling or esterification, often employing ethyl chloroformate in dimethylformamide (DMF) with potassium carbonate as a base .
  • Purification : Recrystallization from ethanol or chromatography (e.g., silica gel with ethyl acetate/hexane) .
  • Monitoring : Thin-layer chromatography (TLC) with UV visualization to track reaction progress .

Key Optimization Parameters :

ParameterOptimal RangeImpact on Yield
SolventDMF/EthanolPolar aprotic solvents enhance nucleophilic substitution
Temperature60–80°C (reflux)Higher temps accelerate fluorination but risk side reactions
CatalystK₂CO₃/Pd(PPh₃)₄Base selection critical for esterification efficiency

Q. What characterization techniques are recommended to confirm the structure and purity of this compound?

  • X-ray Crystallography : SHELX software (e.g., SHELXL for refinement) resolves crystal packing and validates stereochemistry .
  • Spectroscopy :
  • ¹⁹F NMR : Confirms fluorination at the 3,3-positions (δ ~ -120 to -150 ppm for CF₂ groups) .
  • ¹H/¹³C NMR : Assigns aromatic protons (δ 6.8–7.5 ppm) and carbonyl signals (δ ~ 170 ppm) .
    • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., m/z 269.06 [M+H]⁺) .

Q. What are the common reactivity patterns of this compound in medicinal chemistry applications?

  • Nucleophilic Substitution : The 2-oxo group reacts with amines to form hydrazide derivatives .
  • Cross-Coupling : Suzuki-Miyaura reactions at the 5-carboxylate position enable aryl/heteroaryl diversification .
  • Reduction : NaBH₄ reduces the oxo group to a hydroxyl for prodrug derivatization .

Advanced Research Questions

Q. How can synthetic yields be improved while minimizing byproducts like dehalogenation or ester hydrolysis?

  • Byproduct Mitigation Strategies :
  • Use dry solvents and inert atmospheres (N₂/Ar) to prevent hydrolysis .
  • Add scavengers (e.g., molecular sieves) to absorb water during fluorination .
  • Optimize stoichiometry: Excess DAST (1.5 eq) ensures complete difluorination .
    • Case Study : Replacing DMF with acetonitrile reduced ester hydrolysis from 15% to <5% in analogous indole derivatives .

Q. How are crystallographic data contradictions resolved when the NMR and XRD structures disagree?

  • SHELX Refinement : Adjust thermal parameters and occupancy ratios to account for disorder in the crystal lattice .
  • Dynamic NMR : Probe temperature-dependent conformational changes (e.g., rotameric equilibria) that XRD might not capture .
  • Computational Validation : Density Functional Theory (DFT) calculations (e.g., Gaussian) compare optimized geometries with experimental data .

Q. What computational methods predict the compound’s binding affinity for enzyme targets like HIV integrase?

  • Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with catalytic residues (e.g., Mg²⁺ in HIV integrase) .
  • MD Simulations : GROMACS assesses binding stability over 100 ns trajectories, highlighting key hydrogen bonds with Asp-64 or Glu-92 .
  • Free Energy Perturbation (FEP) : Quantifies ΔΔG for fluorine substitutions, explaining enhanced inhibitory potency vs. non-fluorinated analogs .

Q. How are enzyme inhibition assays designed to evaluate this compound’s activity against cancer-related targets?

  • Assay Protocol :

Target Selection : Kinases (e.g., EGFR) or apoptosis regulators (Bcl-2) .

IC₅₀ Determination : Dose-response curves (0.1–100 μM) with ATP/NADPH depletion measured via luminescence .

Controls : Staurosporine (positive) and DMSO (negative) .

  • Data Interpretation :
  • Hill Coefficients >1 : Suggest cooperative binding .
  • Fluorine Synergy : Compare 3,3-difluoro vs. monofluoro analogs to assess halogen bonding contributions .

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 3,3-difluoro-2-oxoindoline-5-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 3,3-difluoro-2-oxoindoline-5-carboxylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.